5-(tert-Butyl)pyrazine-2-carboxylic acid

Descripción

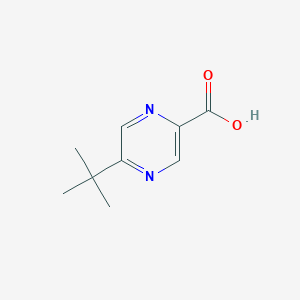

5-(tert-Butyl)pyrazine-2-carboxylic acid (CAS: 242813-48-5) is a pyrazine derivative featuring a tert-butyl substituent at the 5-position and a carboxylic acid group at the 2-position of the heteroaromatic ring . This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group, which influences solubility, metabolic stability, and intermolecular interactions. The compound is synthesized via coupling reactions using reagents such as EDCI/HOBt, as evidenced by its inclusion in medicinal chemistry workflows for amide bond formation . Its applications span drug discovery, where it serves as a precursor for bioactive molecules targeting neurological disorders and infectious diseases .

Structure

2D Structure

Propiedades

IUPAC Name |

5-tert-butylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)7-5-10-6(4-11-7)8(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMCAXRLFSRQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of Pyrazine-2-carboxylic Acid Derivatives

The initial step in most synthetic pathways involves chlorination of pyrazine-2-carboxylic acid or its derivatives to activate the ring for further substitution. This process typically employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate the formation of acid chlorides, making the ring more reactive for subsequent nucleophilic attack.

- Chlorination of pyrazine-2-carboxylic acid yields 5-chloropyrazine-2-carboxylic acid chloride.

- The process is conducted under reflux with excess chlorinating agents to ensure complete conversion.

- The resulting acid chloride serves as a versatile intermediate for further substitution reactions.

- Synthesis of 5-chloropyrazine-2-carboxylic acid chloride was achieved from pyrazine-2-carboxylic acid with yields typically exceeding 80% under optimized conditions (see reference).

The tert-butyl group introduction at the 5-position is achieved through nucleophilic substitution or Friedel-Crafts alkylation, depending on the specific pathway.

- Friedel-Crafts Alkylation: Reacting chlorinated pyrazine derivatives with tert-butyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) enables direct substitution at the 5-position.

- Nucleophilic Aromatic Substitution: Using tert-butyl anions or tert-butyl Grignard reagents with activated pyrazine intermediates under controlled conditions.

- Friedel-Crafts alkylation has been successfully employed to synthesize 5-tert-butylpyrazine derivatives with yields ranging from 65% to 80%, depending on reaction conditions and purity of reagents.

Carboxylation at the 2-Position

Once the tert-butyl group is installed, the next step involves introducing the carboxylic acid functionality at the 2-position. This is commonly achieved via:

- Lithiation followed by CO₂ quenching: Treatment of the tert-butyl-substituted pyrazine with n-butyllithium (n-BuLi) at low temperature, followed by bubbling CO₂ gas, results in carboxylation at the 2-position.

- Direct carboxylation of halogenated intermediates: Using carbon dioxide under pressure with catalysts such as copper or palladium to facilitate the insertion.

- Lithiation-carboxylation protocols have yielded TBPy-2-COOH with yields up to 70%, with high regioselectivity confirmed via NMR and IR spectroscopy.

Alternative Synthetic Routes

Some studies have explored the use of substituted pyrazine precursors, where the tert-butyl group is introduced earlier, followed by oxidation or functionalization steps to obtain the final acid.

Method Summary:

- Synthesis begins with tert-butyl-substituted pyrazines.

- Oxidation of methyl groups or side chains to carboxylic acids using oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

- Final purification involves recrystallization or chromatography.

Summary of Key Data

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃ or SOCl₂ | Reflux, inert atmosphere | >80 | Activation of carboxylic acid |

| Friedel-Crafts alkylation | tert-Butyl chloride, AlCl₃ | Reflux, inert | 65-80 | Selective substitution at 5-position |

| Lithiation-carboxylation | n-BuLi, CO₂ | -78°C to room temp | 70 | Regioselective at 2-position |

| Oxidation of methyl groups | KMnO₄ or K₂Cr₂O₇ | Reflux | Variable | Used for earlier intermediates |

Research Findings and Considerations

- Selectivity: Lithiation methods offer high regioselectivity for the carboxylation at the 2-position, crucial for obtaining pure TBPy-2-COOH.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields.

- Purification: Recrystallization from suitable solvents like ethanol or ethyl acetate ensures high purity of the final product.

- Environmental and Safety Aspects: Use of chlorinating agents and strong acids necessitates proper handling and waste management.

Análisis De Reacciones Químicas

Types of Reactions: 5-(tert-Butyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction could produce 5-(tert-Butyl)pyrazine-2-methanol.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The synthesis of 5-(tert-butyl)pyrazine-2-carboxylic acid derivatives has been extensively studied. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, various substituted amides derived from this acid have been synthesized and tested for their antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence the biological efficacy of these compounds .

Antimycobacterial Activity

One of the most notable applications of this compound is its potential as an antitubercular agent. Research has shown that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid demonstrated a remarkable 72% inhibition rate against this pathogen .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. In vitro studies have indicated that some derivatives exhibit moderate antifungal effects, although the activity varies depending on the specific structural modifications made to the pyrazine ring .

Photosynthesis Inhibition

Another area of interest is the impact of these compounds on photosynthesis. Studies have shown that certain derivatives can inhibit the oxygen evolution rate in chloroplasts, which suggests a potential application in herbicide development .

Case Studies and Research Findings

- Antimycobacterial Studies : A study focused on the synthesis of various amides from substituted pyrazine-2-carboxylic acids, including those derived from this compound. The results indicated promising antitubercular activity, particularly with lipophilic compounds .

- Antioxidant Activity : Some pyrazine derivatives have been explored for their antioxidant properties, contributing to their therapeutic potential in treating oxidative stress-related diseases .

- Chlorophyll Content Reduction : Another investigation assessed the impact of these compounds on Chlorella vulgaris, revealing significant reductions in chlorophyll content, which correlates with their inhibitory effects on photosynthesis .

Data Tables

| Compound Name | Structure | Biological Activity | Inhibition Rate (%) |

|---|---|---|---|

| 5-(tert-butyl)-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Structure | Antifungal | IC50 = 44 μmol/L |

| 3,5-bis-trifluoromethylphenyl amide | Structure | Antimycobacterial | 72% |

| Various substituted amides | Structure | Photosynthesis inhibition | Significant |

Mecanismo De Acción

The mechanism of action of 5-(tert-Butyl)pyrazine-2-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, these compounds may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Comparison with Similar Pyrazinecarboxylic Acid Derivatives

Structural and Physicochemical Properties

*Lipophilicity values estimated via computational models (e.g., XLogP3).

Key Research Findings and Challenges

- Lipophilicity-Solubility Trade-off : The tert-butyl group enhances membrane permeability but reduces aqueous solubility, necessitating formulation optimization for pharmaceutical use .

- Steric Effects on Bioactivity : Bulkier substituents (e.g., tert-butyl) may limit binding to compact active sites, as seen in lower antimycobacterial activity compared to smaller halogenated analogs .

- Synthetic Flexibility : The carboxylic acid moiety allows diversification into amides, esters, and metal-organic frameworks (MOFs), as demonstrated in catalysis and materials science .

Actividad Biológica

5-(tert-Butyl)pyrazine-2-carboxylic acid is a compound that has garnered attention for its biological activities, particularly in the fields of antimycobacterial and antifungal research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting significant findings from various studies.

Synthesis

The synthesis of this compound typically involves the condensation of pyrazine derivatives with various amines or carboxylic acid derivatives. The resulting compounds are then evaluated for their biological activities. For example, substituted amides derived from this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis and various fungi.

Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. For instance, the compound has been reported to achieve up to 72% inhibition against Mycobacterium tuberculosis in certain derivatives . The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 6.25 µg/mL , comparable to established antimycobacterial agents .

Antifungal Activity

In addition to its antimycobacterial properties, this compound and its derivatives have demonstrated antifungal activity. The most notable antifungal effect was observed against Trichophyton mentagrophytes, with MIC values around 31.25 µmol/mL for specific derivatives . This suggests potential applications in treating fungal infections.

Photosynthesis Inhibition

Some studies have also explored the effects of these compounds on photosynthesis. Compounds derived from this compound were tested for their ability to inhibit oxygen evolution in spinach chloroplasts, with IC50 values ranging from 41.9 to 1589 µmol/L . This activity indicates a potential role in plant physiology modulation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. The presence of substituents on the pyrazine ring significantly affects lipophilicity and biological efficacy. For example, variations in substituents lead to different levels of antimycobacterial and antifungal activities, demonstrating a clear structure-activity relationship .

Case Studies

- Antimycobacterial Efficacy : A study evaluated a series of substituted pyrazinecarboxamides derived from this compound, revealing that certain modifications led to enhanced activity against Mycobacterium tuberculosis, with a focus on optimizing lipophilicity as a key factor for improved efficacy .

- Fungal Resistance : Another investigation highlighted the antifungal properties of these compounds against resistant strains of fungi, suggesting their potential utility in clinical settings where traditional therapies fail due to resistance mechanisms .

Q & A

Q. What are the established synthetic routes for 5-(tert-butyl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazine-carboxylic acid derivatives often involves multi-step strategies. For example, 5-methylpyrazine-2-carboxylic acid (MPCA) is synthesized via biocatalytic oxidation of 2,5-dimethylpyrazine using whole-cell systems, achieving high regioselectivity . Adapting this for the tert-butyl variant may require introducing the tert-butyl group early via alkylation (e.g., SN2 with tert-butyl halides) or protective group chemistry (e.g., tert-butyloxycarbonyl (Boc) intermediates) . Chemical routes, such as chlorination followed by hydrolysis or carboxylation, are also viable but may require optimization to mitigate steric hindrance from the tert-butyl group. Key factors include temperature control (e.g., 25–40°C for enzymatic reactions), solvent selection (polar aprotic solvents for SN2), and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves 3D molecular geometry, as demonstrated for tert-butyl piperazine carboxylates (e.g., bond angles: α = 88.85°, β = 81.21°, γ = 87.64°) .

- NMR spectroscopy : 1H/13C NMR identifies substituent effects (e.g., tert-butyl protons at δ ~1.3 ppm as singlet; pyrazine ring protons at δ 8.5–9.5 ppm). Compare with NIST data for 2-methylpyrazine-5-carboxylic acid (InChIKey: RBYJWCRKFLGNDB) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H14N2O2: calculated 182.1056) and fragmentation patterns.

- FTIR : Carboxylic acid C=O stretch ~1700 cm⁻¹; pyrazine ring vibrations ~1500–1600 cm⁻¹ .

Q. How should researchers address solubility challenges for this compound in common solvents?

Methodological Answer: The tert-butyl group enhances hydrophobicity, limiting solubility in aqueous media. Empirical testing in DMSO (50 mg/mL, ultrasonication) or DMF is recommended, as seen for structurally related 5-hydroxypyrazine-2-carboxylic acid . For reactions requiring polar aprotic solvents, dimethylacetamide (DMA) or THF with cosolvents (e.g., 10% H2O) may improve dissolution. Solubility parameters (Hansen or Hildebrand) can guide solvent selection. Pre-saturation studies at 25°C and 40°C are advised to optimize conditions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during tert-butyl group introduction in pyrazine-carboxylic acid derivatives?

Methodological Answer: Steric effects from the tert-butyl group can hinder electrophilic substitution or coupling reactions. Strategies include:

- Protective group chemistry : Use Boc-protected intermediates to temporarily mask reactive sites, as shown in tert-butyl piperazine carboxylate syntheses .

- Directed ortho-metalation : Employ directing groups (e.g., halogens) on the pyrazine ring to control regioselectivity during alkylation .

- Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature/short-duration conditions to overcome steric barriers.

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or HPLC impurities)?

Methodological Answer:

- NMR anomalies : Use 2D techniques (HSQC, HMBC) to assign coupling patterns. For example, tert-butyl-induced ring current effects may deshield adjacent protons, as observed in pyridyl-phenylpiperazine derivatives .

- HPLC impurity profiling : Follow protocols from the Food Chemicals Codex, using a C18 column and gradient elution (e.g., 0.1% TFA in H2O/ACN) to separate byproducts. Compare retention times with spiked standards .

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation if spectral data conflict.

Q. What are the thermal and hydrolytic stability profiles of this compound under acidic/basic conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) under N2 to assess decomposition temperatures (>200°C typical for tert-butyl derivatives).

- Hydrolytic stability : Test in 0.1M HCl/NaOH at 25–80°C. The tert-butyl group is stable in mild acid but may undergo cleavage in concentrated H2SO4 or prolonged basic conditions (pH >12). Monitor via HPLC for carboxylic acid degradation products .

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, the electron-withdrawing carboxylic acid group directs substitutions to the para-position on the pyrazine ring.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies, as seen in MPCA-derived hypoglycemic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.